NU1025

Descripción general

Descripción

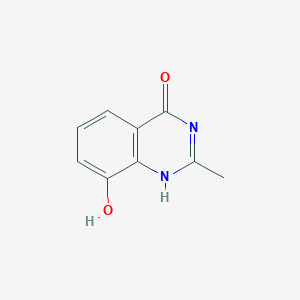

NU1025 es un potente inhibidor de la poli(ADP-ribosa) polimerasa (PARP), una enzima involucrada en los procesos de reparación del ADN. Tiene una fórmula molecular de C9H8N2O2 y un peso molecular de 176.17 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de NU1025 implica la condensación de 2-aminobenzamida con ácido fórmico en condiciones de reflujo. La reacción produce 8-hidroxi-2-metilquinazolin-4(3H)-ona, que luego se purifica por recristalización .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio, con ajustes para la producción a gran escala. Esto incluye la optimización de las condiciones de reacción, los procesos de purificación y la garantía de cumplimiento con las normas de seguridad y medioambientales industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

NU1025 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicas implican temperaturas moderadas y la presencia de un catalizador.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones controladas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la halogenación de this compound puede producir derivados halogenados, mientras que la oxidación puede producir derivados de quinazolina .

Aplicaciones Científicas De Investigación

NU1025 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: this compound se utiliza como una herramienta de investigación para estudiar los mecanismos de reparación del ADN y el papel de PARP en los procesos celulares.

Biología: Se emplea en estudios que investigan los efectos de la inhibición de PARP sobre la viabilidad celular, la apoptosis y la respuesta al daño del ADN.

Medicina: this compound ha mostrado potencial en la terapia contra el cáncer al mejorar la eficacia de los agentes que dañan el ADN y la radioterapia.

Mecanismo De Acción

NU1025 ejerce sus efectos inhibiendo la actividad de la poli(ADP-ribosa) polimerasa (PARP), una enzima involucrada en la reparación de roturas de una sola hebra del ADN. Al inhibir PARP, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de la cadena de ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas, que dependen en gran medida de PARP para la reparación del ADN .

Los objetivos moleculares de this compound incluyen el dominio catalítico de PARP, donde se une e inhibe la actividad de la enzima. Esta inhibición conduce al agotamiento de los niveles celulares de NAD y ATP, lo que contribuye aún más a la muerte celular .

Comparación Con Compuestos Similares

NU1025 a menudo se compara con otros inhibidores de PARP, como 3-aminobenzamida y olaparib .

3-aminobenzamida: Si bien tanto this compound como 3-aminobenzamida inhiben PARP, this compound es aproximadamente 50 veces más potente.

Olaparib: Olaparib es un inhibidor de PARP aprobado clínicamente que se utiliza en la terapia contra el cáncer.

La singularidad de this compound radica en su alta potencia y capacidad para mejorar la citotoxicidad de los agentes que dañan el ADN, lo que lo convierte en una herramienta valiosa en la investigación y la terapia contra el cáncer .

Actividad Biológica

NU1025, known chemically as 8-hydroxy-2-methylquinazolin-4-one, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. This compound has garnered significant attention in cancer research due to its ability to enhance the cytotoxic effects of various chemotherapeutic agents by inhibiting DNA repair mechanisms.

This compound exerts its biological activity primarily through the inhibition of PARP, which is activated in response to DNA damage. By blocking PARP activity, this compound prevents the repair of single-strand breaks (SSBs) and, consequently, can lead to an accumulation of double-strand breaks (DSBs) during replication and transcription processes. This accumulation enhances the cytotoxicity of DNA-damaging agents such as alkylating agents and ionizing radiation.

Potentiation of Cytotoxicity

Research has demonstrated that this compound significantly potentiates the cytotoxic effects of various chemotherapeutic agents:

- DNA-Methylating Agents : In studies involving L1210 leukemia cells, this compound enhanced the cytotoxicity of the DNA-methylating agent MTIC by approximately 3.5-fold. Similar enhancements were observed with gamma-irradiation and bleomycin at factors of 1.4 and 2, respectively .

- Topoisomerase Inhibitors : The compound also increased the effectiveness of topoisomerase I inhibitors like camptothecin, where a 2.6-fold increase in cytotoxicity was noted. This effect is attributed to increased DNA strand breakage induced by camptothecin, which activates PARP .

- Ionizing Radiation : this compound has been shown to enhance the cytotoxic effects of ionizing radiation, leading to higher levels of unrepaired DNA damage in treated cells .

Case Studies

Several studies illustrate the effectiveness of this compound in combination therapies:

- Combination with Temozolomide : A study indicated that this compound could enhance the cytotoxicity of temozolomide, a common treatment for glioblastoma. The combination resulted in significant increases in cell death compared to either agent alone .

- In Vivo Studies : In animal models, this compound demonstrated potential as a chemosensitizer when used alongside conventional therapies, suggesting its utility in clinical settings for enhancing treatment efficacy against resistant tumors .

Research Findings Summary

The following table summarizes key findings from studies on this compound's biological activity:

Propiedades

IUPAC Name |

8-hydroxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOHJWLUNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238166 | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-38-2 | |

| Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NU 1025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU1025 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.